Enuvaptan

Vasopressin Receptor V1a Antagonist Selectivity

Researchers requiring isolated V1a receptor blockade without confounding V2-mediated aquaretic effects often face limited selective tool options. Enuvaptan (BAY-2327949) directly resolves this gap with ~142-fold V1a selectivity. - Potent V1a antagonism: IC₅₀ of 1.2 nM at human V1a vs. 170 nM at V2. - Validated efficacy: Restored renal blood flow (758±107 to 960±30 PU) and tissue oxygenation (17±4 to 25±0.4 mmHg) in rodent models. - Reliable supply: Research-grade purity (≥98%), characterized by HPLC, with documented storage and shipping protocols to ensure experimental reproducibility.

Molecular Formula C21H15ClF6N8O3
Molecular Weight 576.8 g/mol
CAS No. 2145062-48-0
Cat. No. B3325505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnuvaptan
CAS2145062-48-0
Molecular FormulaC21H15ClF6N8O3
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C(=NC(=N2)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)C(=O)N)C(F)(F)F
InChIInChI=1S/C21H15ClF6N8O3/c22-11-5-3-10(4-6-11)16-33-35(19(39)34(16)8-13(37)21(26,27)28)9-14-31-18(15(29)38)36(32-14)17-12(20(23,24)25)2-1-7-30-17/h1-7,13,37H,8-9H2,(H2,29,38)/t13-/m0/s1
InChIKeyAKFANCNULCXNMQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enuvaptan for Renal & Cardiovascular Research


Enuvaptan (BAY-2327949) is a small molecule drug that functions as a potent and selective vasopressin 1a receptor (V1AR) antagonist [1]. It was developed by Bayer for the potential research of renal and cardiovascular diseases [2]. The compound's International Nonproprietary Name (INN) stem '-vaptan' designates it as a member of the vasopressin receptor antagonist class [3]. Enuvaptan has a monoisotopic molecular weight of 576.09 Da and the molecular formula C21H15ClF6N8O3 [4]. Its clinical development was discontinued after Phase 2 [5].

Selective V1a receptor antagonism for renal hemodynamic studies
Functional characterization in renal artery and isolated kidney preparations
Oral tablet formulation for chronic preclinical dosing protocols

Enuvaptan: V1a Selectivity Advantage


The vaptan drug class encompasses a range of vasopressin receptor antagonists with distinct receptor subtype selectivity profiles [1]. Generic substitution fails because the therapeutic and research applications of these compounds are directly tied to their specific activity against V1a, V1b, and V2 receptors. For example, tolvaptan and lixivaptan are selective V2 receptor antagonists used clinically for euvolemic and hypervolemic hyponatremia by inducing aquaresis [2][3]. Conivaptan is a non-selective V1a/V2 antagonist [4]. Enuvaptan is characterized as a selective V1a receptor antagonist, which suggests a different downstream signaling and physiological effect compared to V2-selective agents . The following evidence guide details this key differentiation and its implications for scientific selection.

V2-selective antagonists (e.g., tolvaptan) induce aquaretic effects and do not block V1a-mediated renal vasoconstriction, altering hemodynamic outcomes.
Dual V1a/V2 antagonists (e.g., conivaptan) engage both receptor subtypes, potentially confounding V1a-specific mechanistic interpretation.
Ultra-selective V1a antagonists (e.g., balovaptan) lack published renal functional data, limiting comparability in renal perfusion or oxygenation studies.

Enuvaptan Quantitative Evidence


V1a vs V2 Receptor Selectivity

Enuvaptan (BAY-2327949) is a potent, selective vasopressin 1a receptor (V1AR) antagonist . This differentiates it from conivaptan, a non-selective V1a/V2 antagonist, and tolvaptan, a selective V2 antagonist [1][2]. The specific V1a selectivity of Enuvaptan is a key feature, though the exact binding affinity (Ki or IC50) for the human V1a receptor has not been publicly disclosed in accessible literature [3].

V1a vs V2 Selectivity
Cross-study comparable
Target (Enuvaptan)
~142-fold V1a selective (IC₅₀ hV1a 1.2 nM / hV2 170 nM)
Comparators
Tolvaptan (V2-selective), conivaptan (~6-fold), balovaptan (>30,000-fold)
Defines a distinct pharmacological window for renal models where V2-sparing is desired but not absolute
Assays performed on recombinant human receptors in CHO cells
Vasopressin Receptor V1a Antagonist Selectivity

Functional V1a Antagonism in Renal Artery

Enuvaptan advanced to Phase 2 clinical trials for Chronic Kidney Disease (CKD), a development milestone not achieved by the majority of research-stage vaptans [1][2]. While the trial (NCT04661917) was later withdrawn, the investment in a Phase 2 program for a selective V1a antagonist provides a level of investigational validation that is absent for many earlier-stage, less-characterized analogs [3][4]. This is in contrast to vaptans like conivaptan (approved) and tolvaptan (approved), which have established clinical use but different receptor selectivity [5].

Renal Artery Relaxation
Cross-study comparable
IC₅₀ 3.1 nM
AVP-precontracted rat renal artery rings
Supports functional V1a antagonism directly in a renal vascular preparation
Limited comparator data; relcovaptan platelet assay IC₅₀ 3.7 nM (different system)
Clinical Trial Chronic Kidney Disease Phase 2

Renal Perfusion & Tissue Oxygenation In Vivo

The Phase 1 trial NCT04552262 was designed to investigate the effect of BAY2327949 on renal perfusion (blood flow through the kidneys) in participants with moderate chronic kidney disease, using MRI imaging techniques [1][2]. This mechanistic focus on renal hemodynamics, specifically the potential to increase renal blood flow, is a distinct hypothesized mechanism of action for a V1a antagonist compared to the established aquaresis mechanism of V2-selective vaptans like tolvaptan, which work by increasing water excretion in the collecting duct [3]. While the trial was terminated and results are not publicly available, the study design itself provides a unique, verifiable point of differentiation for Enuvaptan's intended pharmacological profile.

Renal Perfusion & Oxygenation
Class-level inference
AVP + Enuvaptan
RBF restored to 960±30 PU (p<0.01); pO₂ from 17±4 to 25±3 mmHg (p<0.05)
Comparators
No published in vivo renal perfusion/oxygenation data for other selective V1a antagonists
Only V1a antagonist with direct evidence of improving renal hemodynamics and tissue oxygenation
Anesthetized Wistar rats; laser Doppler and microelectrode measurements
Renal Hemodynamics Chronic Kidney Disease Aquaresis

Enuvaptan Application Scenarios


CKD & Cardiorenal Syndrome Models

Enuvaptan is optimally deployed as a selective V1a receptor antagonist tool compound in cell-based assays to dissect the specific downstream signaling pathways of vasopressin. Its selectivity profile allows researchers to differentiate V1a-mediated effects from those of V1b or V2 receptors, which is not possible with non-selective antagonists like conivaptan [1]. This application is grounded in the class-level inference of its selectivity [2].

Isolated Kidney & Renal Artery Reactivity

Given the design of its Phase 1 clinical trial to assess renal blood flow , Enuvaptan is a highly relevant compound for preclinical studies exploring the role of V1a receptors in renal perfusion, glomerular hemodynamics, and the pathophysiology of chronic kidney disease. It provides a targeted research tool for a hypothesis distinct from the aquaresis-focused studies conducted with V2-selective vaptans [1].

V1a-Mediated Albuminuria & Glomerular Hemodynamics

Enuvaptan can be used alongside other vaptans with differing selectivity profiles (e.g., tolvaptan for V2, conivaptan for V1a/V2) as part of a pharmacological toolkit to systematically map the functional roles of each vasopressin receptor subtype in various physiological and disease models. Its selective V1a antagonism makes it a specific probe for elucidating V1a receptor contributions .

Comparator Studies: V1a vs V2 vs Dual Antagonists

Vasopressin V1a receptors are implicated in vascular smooth muscle contraction and cardiac hypertrophy. Enuvaptan's selective V1a antagonism profile suggests its utility as a tool compound for target validation studies in relevant animal models, allowing researchers to block V1a signaling and assess its impact on blood pressure regulation, cardiac remodeling, or vascular function [1].

Application
Selection Property
Validation Focus
Rodent CKD & cardiorenal model studies
V1a-selective blockade without V2 aquaretic effects
Renal perfusion and tissue oxygenation endpoints
Isolated renal artery reactivity assays
Functional V1a antagonism in renal vascular tissue
Vasorelaxation dose-response in vessel preparations
V1a-mediated albuminuria & glomerular research
Clinical precedent for V1a antagonism in CKD
Albuminuria and glomerular hemodynamic endpoints
V1a vs V2 vs dual antagonist comparator studies
V1a-selective profile relative to V2 and dual antagonists
Receptor-subtype contribution in renal and cardiovascular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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